molecular formula C20H35NO B1385307 N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-methyl-2-propanamine CAS No. 1040689-97-1

N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-methyl-2-propanamine

Cat. No. B1385307
CAS RN: 1040689-97-1
M. Wt: 305.5 g/mol
InChI Key: DMVXVFGSAMCLRL-UHFFFAOYSA-N
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Description

“N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-methyl-2-propanamine” is a chemical compound with the molecular formula C20H35NO . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-methyl-2-propanamine” can be represented by the InChI code: 1S/C26H39NO2/c1-19(2)18-29-22-12-10-21(11-13-22)27-15-16-28-24-14-9-20(25(3,4)5)17-23(24)26(6,7)8/h9-14,17,19,27H,15-16,18H2,1-8H3 .


Physical And Chemical Properties Analysis

The molecular weight of “N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-methyl-2-propanamine” is 305.50 . Other physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found.

Scientific Research Applications

Electrochemical Oxidation

Research by Richards and Evans (1977) explored the electrochemical oxidation of compounds similar to N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-methyl-2-propanamine. Their study focused on the anodic oxidation of 2,6-di-tert-butyl-4-isopropylphenol and its derivatives in acetonitrile, revealing insights into the oxidation products derived from intermediate phenoxy radicals or phenoxonium ions (Richards & Evans, 1977).

Biotransformation and Kinetics

Amberg and colleagues (1998) investigated the biotransformation of tert-butyl alcohol, a related compound to N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-methyl-2-propanamine. Their study included inhalation exposure of rats to methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), identifying metabolites in urine and understanding their metabolism and kinetics (Amberg, Bernauer, Scheutzow & Dekant, 1998).

Synthesis and Structure of Complexes

Research by Nielson and Waters (2010) on diamine-bis(phenol) ligands, which are structurally related to N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-methyl-2-propanamine, focused on their reaction with titanium complexes. This study provided valuable information on the synthesis and structure of these complexes (Nielson & Waters, 2010).

Antioxidants and Light Stabilizers

Research by Carloni et al. (1993) explored the reactions of antioxidants and light stabilizers, including 2,6-di-tert-butyl-4-methylphenol, a compound structurally similar to N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-methyl-2-propanamine. This study provided insights into the transformation mechanisms of these stabilizers (Carloni, Greci, Stipa, Rizzoli, Sgarabotto & Ugozzoli, 1993).

Future Directions

The future directions for “N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-methyl-2-propanamine” are not specified in the sources I found. Given its use in proteomics research , it may have potential applications in the study of protein function and interactions.

properties

IUPAC Name

N-[2-(2,4-ditert-butylphenoxy)ethyl]-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO/c1-18(2,3)15-10-11-17(16(14-15)19(4,5)6)22-13-12-21-20(7,8)9/h10-11,14,21H,12-13H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVXVFGSAMCLRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCCNC(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-methyl-2-propanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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